molecular formula C6H16ClNO B1523406 2-Amino-3-methylpentan-1-ol hydrochloride CAS No. 1333794-25-4

2-Amino-3-methylpentan-1-ol hydrochloride

Cat. No. B1523406
M. Wt: 153.65 g/mol
InChI Key: RAEHCGJWYOKYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-Amino-3-methylpentan-1-ol hydrochloride” can be represented by the SMILES string CCC(C)C(N)CO . The InChI code for this compound is 1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 .

Scientific Research Applications

Organic Synthesis and Biochemical Analysis

  • Chemical Extraction and Separation : Studies have utilized related compounds for the selective extraction and separation of iron(III) from hydrochloric acid, demonstrating the potential for chemical separation processes in industrial and laboratory settings (Gawali & Shinde, 1974).
  • Microbial Fermentation : Research on pentanol isomers, which are structurally similar, highlights the use of engineered microorganisms for the synthesis of biofuels, indicating the potential of amino alcohols in renewable energy production (Cann & Liao, 2009).
  • Amino Acid Synthesis : The synthesis of amino acids, constituents of AM-toxins, from related compounds, underlines the importance of amino alcohols in the production of bioactive molecules for agricultural applications (Shimohigashi et al., 1976).

Pharmaceutical Intermediates and Drug Development

  • Anticancer Drug Development : Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their in vitro cytotoxicity against various human tumor cell lines, suggesting the role of similar compounds in the synthesis of anticancer drugs (Basu Baul et al., 2009).
  • Biocatalytic Synthesis : The biocatalytic synthesis of chiral amino alcohols, like (2S,3S)-2-aminopentane-1,3-diol, exemplifies the utility of amino alcohols in producing pharmaceutical intermediates through environmentally friendly processes (Smith et al., 2010).

properties

IUPAC Name

2-amino-3-methylpentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHCGJWYOKYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylpentan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methylpentan-1-ol hydrochloride
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2-Amino-3-methylpentan-1-ol hydrochloride
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2-Amino-3-methylpentan-1-ol hydrochloride
Reactant of Route 4
2-Amino-3-methylpentan-1-ol hydrochloride
Reactant of Route 5
2-Amino-3-methylpentan-1-ol hydrochloride
Reactant of Route 6
2-Amino-3-methylpentan-1-ol hydrochloride

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